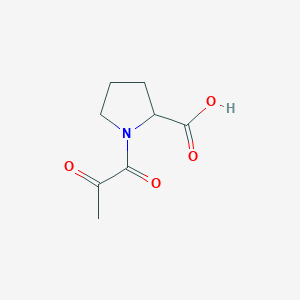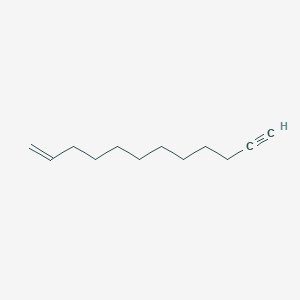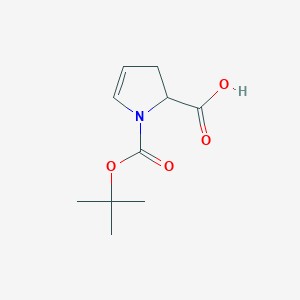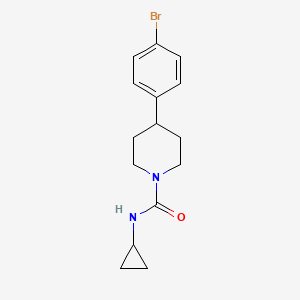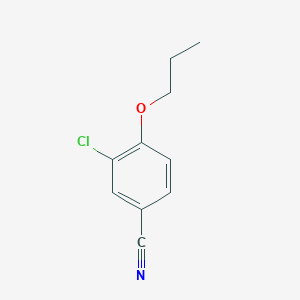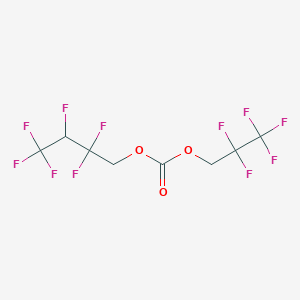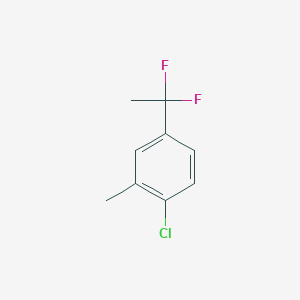![molecular formula C33H19NO B12090479 5H-Spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12090479.png)
5H-Spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one is a spiro-type compound known for its unique structural features and significant applications in various fields. This compound is characterized by a spiro linkage between a dibenzoacridine and a fluorene moiety, which imparts distinct electronic and photophysical properties. It has garnered attention for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one typically involves multi-step organic reactions. One common method includes the formation of the spiro linkage through a cyclization reaction. For instance, a dibromo derivative of the compound can be synthesized and then subjected to a cyclization reaction under specific conditions to form the spiro structure .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation but on a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5H-Spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are feasible due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
5H-Spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Primarily used in the development of OLEDs and other optoelectronic devices due to its excellent photophysical properties
Wirkmechanismus
The mechanism by which 5H-Spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one exerts its effects is primarily related to its electronic structure. The spiro linkage creates a rigid, three-dimensional structure that enhances its stability and electronic properties. This compound can interact with various molecular targets through π-π interactions and other non-covalent interactions, making it suitable for applications in optoelectronics and bioimaging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[fluorene-9,9’-xanthene]
- Spiro[fluorene-9,9’-acridine]
- Spiro[fluorene-9,9’-quinoline]
Uniqueness
5H-Spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one stands out due to its unique combination of a dibenzoacridine and a fluorene moiety, which imparts superior photophysical properties compared to other spiro compounds. Its high thermal stability and efficient thermally activated delayed fluorescence make it particularly valuable for OLED applications .
Eigenschaften
Molekularformel |
C33H19NO |
|---|---|
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
spiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,11,15,17,19,21-decaene-13,9'-fluorene]-10-one |
InChI |
InChI=1S/C33H19NO/c35-30-19-29-32(25-14-4-3-13-24(25)30)34-31-21-10-2-1-9-20(21)17-18-28(31)33(29)26-15-7-5-11-22(26)23-12-6-8-16-27(23)33/h1-19H |
InChI-Schlüssel |
SYIRVEAUWORVQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C5=CC=CC=C5C(=O)C=C4C36C7=CC=CC=C7C8=CC=CC=C68 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


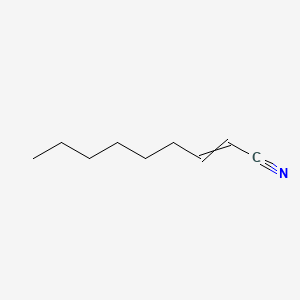
![4-[(2-Chloroethyl)amino]phenol](/img/structure/B12090411.png)

